2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one
CAS No.: 1040631-56-8
Cat. No.: VC11936439
Molecular Formula: C20H15BrN4O3
Molecular Weight: 439.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040631-56-8 |
|---|---|
| Molecular Formula | C20H15BrN4O3 |
| Molecular Weight | 439.3 g/mol |
| IUPAC Name | 2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C20H15BrN4O3/c1-27-16-7-3-4-13(11-16)17-8-9-19(26)25(23-17)12-18-22-20(24-28-18)14-5-2-6-15(21)10-14/h2-11H,12H2,1H3 |
| Standard InChI Key | NSBRRLIVCLAOJD-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure comprises three key moieties:
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Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group.
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1,2,4-Oxadiazol-5-ylmethyl group: A five-membered oxadiazole ring substituted with a 3-bromophenyl group at position 3.
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3-Methoxyphenyl substituent: Attached to the pyridazinone core, enhancing lipophilicity and electronic interactions .
The IUPAC name, 2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one, reflects this arrangement.
Molecular Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₁₅BrN₄O₃ |
| Molecular weight | 439.3 g/mol |
| SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
| Topological polar surface area | 89.8 Ų |
| Hydrogen bond acceptors | 7 |
| Hydrogen bond donors | 0 |
The bromine atom and methoxy group contribute to its steric and electronic profile, influencing bioavailability and target binding .
Synthesis Pathways
Key Reaction Steps
The synthesis typically involves multi-step protocols:
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Formation of the oxadiazole ring: Cyclization of a bromophenyl-substituted amidoxime using phosphorus oxychloride (POCl₃) or Dess-Martin reagent .
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Coupling with pyridazinone: Alkylation or nucleophilic substitution reactions attach the oxadiazolemethyl group to the pyridazinone core.
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Introduction of methoxyphenyl: Suzuki-Miyaura coupling or Friedel-Crafts acylation introduces the 3-methoxyphenyl group .
Optimization Strategies
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Microwave-assisted synthesis reduces reaction times and improves yields .
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Protecting groups (e.g., trimethylsilyl) prevent unwanted side reactions during cyclization .
Pharmacological Activities
Antimicrobial Effects
The oxadiazole ring exhibits broad-spectrum activity:
| Target | Mechanism | Activity |
|---|---|---|
| Gram-positive bacteria | Inhibition of penicillin-binding proteins | MIC: 8–16 µg/mL |
| Gram-negative bacteria | Disruption of outer membrane | MIC: 16–32 µg/mL |
The bromophenyl group enhances membrane permeability, while the methoxyphenyl moiety stabilizes interactions with bacterial enzymes.
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 (breast cancer) | 12.4 | Akt/mTOR signaling |
| A549 (lung cancer) | 18.7 | Cyclin-dependent kinases |
The pyridazinone core interferes with cell cycle progression, while the oxadiazole ring modulates kinase activity.
Molecular Docking Studies
Target Interactions
Docking simulations reveal high affinity for:
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Tyrosine kinase EGFR (PDB ID: 1M17): Binding energy = -9.2 kcal/mol; hydrophobic interactions with Leu694 and hydrogen bonds with Thr766.
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Cyclooxygenase-2 (COX-2) (PDB ID: 5KIR): Binding energy = -8.7 kcal/mol; π-π stacking with Tyr385.
SAR Insights
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Bromophenyl group: Critical for hydrophobic pocket binding.
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Methoxy group: Enhances solubility without compromising affinity.
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Lipophilicity (LogP) | 3.2 (moderate) |
| Blood-brain barrier | Permeable |
| CYP450 inhibition | CYP3A4 (strong) |
| Ames test | Non-mutagenic |
The compound’s moderate LogP suggests balanced absorption and excretion, but CYP3A4 inhibition warrants caution in drug combinations.
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